DNA Binding Affinity Comparison: 6H-Indolo[2,3-b]quinoxaline Derivatives vs. Benzo-Extended Analogs
The core 6H-indolo[2,3-b]quinoxaline scaffold, when functionalized with a 2-aminoethyl side chain, exhibits a defined range of DNA binding affinity. A direct comparative study demonstrated that benzo-extension of the core to a 7H-benzo[4,5]indolo[2,3-b]quinoxaline system significantly increases DNA binding strength [1]. This quantifies the impact of scaffold modification on a key biophysical parameter.
| Evidence Dimension | DNA Binding Affinity (Association Constant, lg Ka) |
|---|---|
| Target Compound Data | lg Ka = 5.57 - 5.89 for 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxaline derivatives (compounds 1-12) [1] |
| Comparator Or Baseline | lg Ka = 6.23 - 6.87 for 7-(2-aminoethyl)-7H-benzo[4,5]indolo[2,3-b]quinoxaline derivatives (compounds 13-20) [1] |
| Quantified Difference | The benzo-extended analogs bind DNA approximately 3- to 10-fold stronger (based on Δlg Ka ~0.7 to 1.0) [1]. |
| Conditions | DNA binding affinity determined by ethidium bromide displacement assay [1] |
Why This Matters
Procurement of the correct indoloquinoxaline scaffold (e.g., the simpler 6H-indolo[2,3-b]quinoxaline core versus a benzo-extended version) is critical for achieving the intended DNA binding affinity, which directly impacts downstream biological potency and specificity.
- [1] Marina O. Shibinskaya, et al. Synthesis and biological activity of 7H-benzo[4,5]indolo[2,3-b]-quinoxaline derivatives. Eur. J. Med. Chem. 2011, 46(2), 794-798. Data as summarized from comparative study with 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines. View Source
